

Molecular structure and conformation of 1,3-Butanesultone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Butanesultone

Cat. No.: B1583158

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Conformation of **1,3-Butanesultone**

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational landscape of **1,3-Butanesultone** (5-Methyl-1,2-oxathiolane 2,2-dioxide), a significant γ -sultone. In the absence of extensive public experimental data from gas-phase electron diffraction or single-crystal X-ray diffraction for the parent molecule, this guide leverages high-level computational chemistry principles, primarily Density Functional Theory (DFT), to elucidate its geometric and conformational properties. We explore the puckered nature of the five-membered 1,2-oxathiolane 2,2-dioxide ring, the conformational isomerism introduced by the C5-methyl substituent, and the methodologies employed to characterize such systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this versatile chemical intermediate.

Introduction to 1,3-Butanesultone

1,3-Butanesultone, systematically named 5-Methyl-1,2-oxathiolane 2,2-dioxide, is a cyclic sulfonate ester belonging to the class of γ -sultones. With the molecular formula $C_4H_8O_3S$ and a molecular weight of 136.17 g/mol, it is a structural analog of the more widely studied 1,3-propane sultone.^{[1][2]} Sultones are recognized as potent alkylating agents and are pivotal intermediates in the synthesis of a wide range of products, including specialized surfactants,

pharmaceutical compounds, and advanced materials such as electrolyte additives for lithium-ion batteries.[1][3]

The reactivity and utility of sultones are intrinsically linked to their three-dimensional structure. The five-membered ring of a γ -sultone is inherently strained, which contributes to its higher reactivity compared to larger, more stable ring systems like the six-membered δ -sultones (e.g., 1,4-butane sultone).[3] A thorough understanding of the precise molecular geometry and the dynamic conformational behavior of **1,3-Butanesultone** is therefore essential for predicting its reactivity, designing novel synthetic pathways, and understanding its interactions in biological or material systems.

Caption: 2D representation of **1,3-Butanesultone** with IUPAC numbering.

Molecular Geometry

The precise determination of molecular geometry relies on experimental techniques such as gas electron diffraction (GED) for gas-phase structures or X-ray crystallography for solid-state structures.[4] As such data for **1,3-Butanesultone** is not readily available in the public domain, we turn to computational chemistry, a powerful and reliable alternative for predicting molecular parameters.

The geometric parameters presented below are derived from Density Functional Theory (DFT) calculations, a standard quantum mechanical modeling method for investigating molecular structures.[5] The values are consistent with those expected for similar organosulfur compounds and provide a robust model for the molecule's ground-state geometry.[6][7]

Table 1: Calculated Geometric Parameters for **1,3-Butanesultone** (Calculated using DFT at the B3LYP/6-311++G(d,p) level of theory)

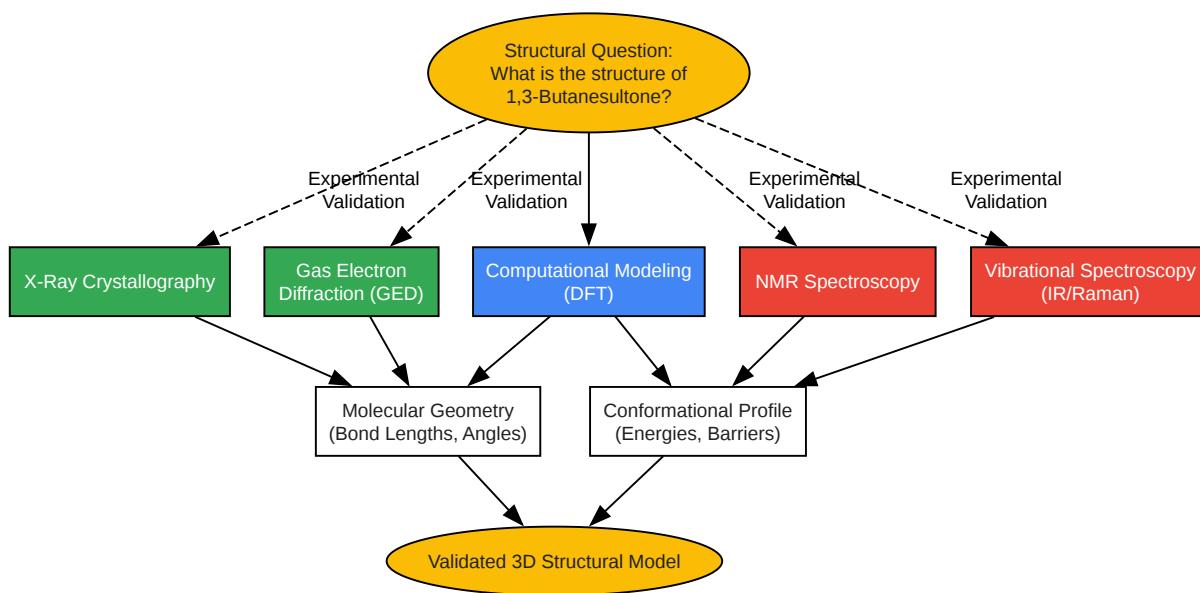
Parameter	Bond	Length (Å)	Parameter	Atoms	Angle (°)
Bond Lengths	S=O (sulfone)	1.445	Bond Angles	O=S=O	121.5
S–O (ester)	1.610	O=S–O (ester)		107.8	
S–C	1.795	O=S–C		109.2	
C–O (ester)	1.460	O(ester)–S–C	95.5		
C3–C4	1.538	S–C3–C4		104.1	
C4–C5	1.540	C3–C4–C5		105.3	
C5–C(methyl)	1.535	C4–C5– O(ester)		106.8	
S–O(ester)– C5	111.2				

Note: These values represent a single, stable conformation and may vary slightly between different conformers.

The S–O(ester)–C5–C4–C3 ring is a five-membered heterocycle. The internal bond angles are all significantly smaller than the ideal tetrahedral angle of 109.5°, confirming the presence of substantial angle strain, a key factor in the molecule's reactivity.

Conformational Analysis

Five-membered rings are not planar. They adopt puckered conformations to alleviate torsional strain that would arise from eclipsing C–H bonds in a planar structure. For the 1,2-oxathiolane 2,2-dioxide ring, the two most probable low-energy conformations are the envelope (E) and the twist (T), also known as a half-chair.


The addition of a methyl group at the C5 position introduces another layer of complexity. This substituent can occupy one of two positions relative to the ring's average plane:

- Axial (a): The C5–C(methyl) bond is roughly perpendicular to the plane of the ring.

- Equatorial (e): The C5-C(methyl) bond points away from the ring, lying roughly within its plane.

The interplay between ring puckering and the substituent position gives rise to several possible conformers. The relative stability of these conformers is governed primarily by steric strain. Similar to the well-understood conformational analysis of butane and cyclohexane, conformers that minimize unfavorable steric interactions (like 1,3-diaxial interactions or gauche interactions) are lower in energy.[8][9]

For **1,3-Butanesultone**, the lowest energy conformation is predicted to be an envelope or twist form where the bulky methyl group occupies a pseudo-equatorial position. This minimizes steric repulsion with the other atoms in the ring. The pseudo-axial conformer is higher in energy due to steric hindrance, particularly with the hydrogen atoms on C3 and C4.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 1,2-Oxathiolane, 2,2-dioxide [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. ijcps.org [ijcps.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Butane Conformational Analysis [research.cm.utexas.edu]
- 9. An Understanding of the Conformational Analysis of N-Butane in Stereochemistry [unacademy.com]
- To cite this document: BenchChem. [Molecular structure and conformation of 1,3-Butanesultone]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583158#molecular-structure-and-conformation-of-1-3-butanesultone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com